2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the palladium-catalyzed direct alkenylation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones using oxygen as the oxidant has been developed . This method provides an easy access to functionalized derivatives of the compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones is an example of an operationally simple reaction that proceeds under mild conditions and can be executed on a gram scale .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, such as the C-3 chalcogenation, involve replacing hydrogen atoms with other groups like sulfur or selenium.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxygen, and chalcogen sources (e.g., sulfur or selenium compounds). Reaction conditions often involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, such as 3-ArS/ArSe derivatives .
Scientific Research Applications
2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, while electrophilic substitution occurs mainly at position 8 of the molecule . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A closely related compound with similar structural features.
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Another derivative with distinct functional groups.
Uniqueness
2-Methoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its methoxy and methyl substituents, which confer specific chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
17326-19-1 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-methoxy-7-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-3-4-8-11-9(14-2)5-10(13)12(8)6-7/h3-6H,1-2H3 |
InChI Key |
BSCHRNZCVVUQJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)OC)C=C1 |
Origin of Product |
United States |
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